1-(2-Oxazol-2-ylphenyl)piperazine
Description
1-(2-Oxazol-2-ylphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with an oxazole heterocycle at the ortho position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in anticancer, antibacterial, and central nervous system (CNS)-targeting therapies. The oxazole moiety, a five-membered aromatic ring containing oxygen and nitrogen, may enhance binding affinity to biological targets due to its polarity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C13H15N3O/c1-2-4-12(16-8-5-14-6-9-16)11(3-1)13-15-7-10-17-13/h1-4,7,10,14H,5-6,8-9H2 |
InChI Key |
GIGLAIRYCCEWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=NC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Group Variations
Piperazine derivatives are classified based on substituents attached to the core piperazine ring. Key structural analogs include:
Phenylpiperazines
- Example : 1-(m-Chlorophenyl)piperazine (m-CPP)
Benzoyl-Substituted Piperazines
- Example : 1-(4-Chlorobenzhydryl)-4-(substitutedbenzoyl)piperazines (5a–g)
Heteroaromatic-Substituted Piperazines
- Example : 1-(2-Pyridyl)piperazine
Sulfur-Containing Piperazines
Pharmacokinetic and Metabolic Considerations
- Metabolism : Arylpiperazines like m-CPP undergo CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation, affecting metabolite-to-parent ratios .
- Tissue Distribution : Piperazines with polar substituents (e.g., oxazole) may exhibit enhanced blood-brain barrier penetration compared to bulkier benzoyl derivatives .
- Environmental Stability: Piperazine moieties in fluoroquinolones are susceptible to MnO2-mediated oxidation, suggesting environmental degradation pathways .
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